3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol - 3579-88-2

3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol

Catalog Number: EVT-6388168
CAS Number: 3579-88-2
Molecular Formula: C11H14O2
Molecular Weight: 178.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-[3-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4-hydroxyphenyl]acrylic Acid (CD3254)

Compound Description: (E)-3-[3-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4-hydroxyphenyl]acrylic acid, also known as CD3254, is a potent retinoid X receptor (RXR) agonist []. It displays promising activity in the prevention and treatment of cancer and metabolic diseases [].

C3'-Substituted Alkyl Ether Analogues of CD3254

Compound Description: These analogues represent a series of derivatives based on the structure of CD3254, where modifications are introduced at the C3' position of the aromatic ring linked to the acrylic acid moiety []. These modifications involve replacing a hydrogen atom with various alkyl ether groups (e.g., methoxy, ethoxy, etc.) []. The functional activity of these analogues ranges from partial agonists to pure antagonists of RXR [].

C4'-Substituted Alkyl Ether Analogues of CD3254

Compound Description: This series of analogues, like the C3'-substituted analogues, are derived from CD3254, but the alkyl ether substitutions occur at the C4' position of the aromatic ring attached to the acrylic acid group []. Their functional activity also varies, demonstrating the sensitivity of RXR to subtle structural changes [].

7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

Compound Description: This compound serves as a central structure in a study focusing on dopamine D2 and D3 receptor ligands, particularly in the context of Parkinson’s disease [, ]. It exhibits high potency and selectivity for the dopamine D3 receptor [].

Heterocyclic Bioisosteric Analogues of 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

Compound Description: These analogues stem from modifications to the 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol structure, replacing specific aromatic rings with bioisosteric heterocycles []. One notable example, (-)-34, exhibits exceptional binding affinity and selectivity for dopamine D3 receptors with potent in vivo activity [].

Positional Isomers of 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

Compound Description: This set of compounds represents positional isomers of the parent compound, 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol, where the position of the phenolic hydroxyl group is varied on the aromatic ring []. This study focuses on understanding the impact of this specific structural modification on the affinity and selectivity for dopamine D2 and D3 receptors [].

(1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166)

Compound Description: BMS-986166 is a differentiated sphingosine-1-phosphate receptor 1 (S1P1) modulator currently undergoing clinical trials []. It exhibits potential advantages over existing treatments for relapse-remitting multiple sclerosis (RRMS), including an improved safety profile and a shorter half-life [].

(1R,3S)-1-Amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986104)

Compound Description: BMS-986104 represents another S1P1 receptor modulator similar in structure to BMS-986166 []. This compound demonstrates efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis [].

(-)-(2R,1′S)-8-Benzyloxy-2-(1′-hydroxyethyl)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Compound Description: This compound is a key chiral intermediate in the multi-step synthesis of (+)-(4R,6R)- and (+)-(4S,6R)-6-acetyl-6-(t-butyldimethylsilyloxy)-4-ethoxy-4-methoxy-5,6,7,8-tetrahydronaphthalen-1(4H)-one []. These complex molecules are valuable chiral AB synthons used in the preparation of (-)-7-deoxydaunomycinone, a significant building block for anthracycline antibiotics [].

(-)-(2R)-2-Acetyl-8-benzyloxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Compound Description: This compound serves as a crucial intermediate in the enantiospecific synthesis of (-)-(7R)-7-acetyl-7-hydroxy-4,4-dimethoxy-5,6,7,8-tetrahydronaphthalen-1(4H)-one []. This chiral dienone acts as a type I building block in the synthesis of 7-deoxydaunomycinone, a crucial component of anthracycline antibiotics [].

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)-2(1H)-quinoxalone

Compound Description: This compound is a key starting material used in the synthesis of a series of quinoxaline derivatives, hydrazinoquinoxaline-Schiff bases, and a corresponding Mannich base [].

2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids (I–VI)

Compound Description: These compounds, part of a broader study on antihypoxic agents, are synthesized via the reaction of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone []. While they represent a class of compounds, their shared method of synthesis and biological activity are noteworthy.

5-Aryl-2-benzyl- and 2-(2-Phenylethyl)-8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnoline-3-ones (VII–XII)

Compound Description: This series represents derivatives synthesized from 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids (I–VI) by reacting them with benzyl- and (2-phenylethyl)hydrazines []. The study investigates their antihypoxic properties and potential applications in treating conditions related to oxygen deficiency [].

4-[7'-Bromo (and trifluoromethyl)-1',5'-naphthyridin-4'-ylamino]-5,6,7,8-tetrahydronaphthalen-1-ols

Compound Description: This series encompasses a group of compounds synthesized as potential antimalarials [, ]. Their structural diversity arises from variations in the substituents at the 2-position of the tetrahydronaphthalene ring and the presence of either a bromo or a trifluoromethyl group on the naphthyridine moiety [, ].

Mono-Mannich Bases of 4-[7'-Bromo (and trifluoromethyl)-1',5'-naphthyridin-4'-ylamino]-5,6,7,8-tetrahydronaphthalen-1-ols

Compound Description: These compounds represent a series of derivatives obtained by introducing various mono-Mannich base substituents at the 2-position of the tetrahydronaphthalene ring in 4-[7'-bromo (and trifluoromethyl)-1',5'-naphthyridin-4'-ylamino]-5,6,7,8-tetrahydronaphthalen-1-ols [, ]. The study focuses on their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [, ].

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol (Cotarnine)

Compound Description: Cotarnine is an oxidative degradation product of noscapine [].

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol (II)

Compound Description: Compound II is a key intermediate in the synthesis of cotarnine [].

2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound, alongside its hemihydrate analog (2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one hemihydrate), is the subject of a conformational analysis study utilizing NMR spectroscopy and molecular mechanics calculations []. The research focuses on understanding the preferred conformations of these molecules, particularly the orientation of the methoxyphenyl substituent relative to the pyran ring [].

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound is the central focus of a patent describing the discovery and characterization of its novel hydrates and polymorphs [, ]. The patent emphasizes the importance of these different solid forms in pharmaceutical development, particularly regarding their impact on properties like solubility, stability, and bioavailability [, ].

9-Amino-5,6,7,8-tetrahydrothieno[3,2-b]quinoline

Compound Description: This compound serves as a central structure in a study that focuses on synthesizing various thieno[3,2-b]quinoline derivatives [].

9-Amino-5,6,7,8-tetrahydrothieno[3,2-b]quinolin-8-ol Derivatives (4a–g)

Compound Description: These compounds are a series of derivatives based on the 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinoline structure []. These derivatives showcase the effects of introducing various substituents on their chemical properties and potential biological activities [].

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Compound Description: This series of compounds focuses on developing modulators of the P2X7 receptor, a target of interest in various inflammatory and neurological disorders []. The compounds incorporate diverse substituents at specific positions, allowing for the exploration of structure-activity relationships and the optimization of their pharmacological properties [].

3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol Schiff Base and its Metal Complexes

Compound Description: This research focuses on synthesizing and characterizing a Schiff base derived from 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its subsequent complexation with various metal ions []. The study explores the antibacterial and antifungal activities of these compounds, highlighting their potential as therapeutic agents [].

3-[2-(3-CARBOXY-4-BROMO-5,6,7,8-Tetrahydronaphthyl)Ethyl]-3,6,7,8-Tetrahydroimidazo[4,5]-[1,3]Diazepin-8-OL

Compound Description: This compound is an AMP deaminase inhibitor (AMPDI) investigated for its potential in treating heart disease [].

(2RS,3RS)-5-Amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol and (2RS,3RS)-5-Amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol

Compound Description: These compounds are precursors for synthesizing benzovesamicol analogs, which are potentially valuable in diagnosing Alzheimer's disease [, ].

4-Dimethylamino-2-(naphth-1-yl)-phenyl-1-(2-chloroquinolin-3-yl)-butan-2-ols

Compound Description: These compounds represent a series of derivatives inspired by the anti-tuberculosis drug Bedaquiline ((1R,2S)*-1-(6-bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(naphth-1-yl)-1-phenyl-butane-2-ol) [].

(E)-2-[(2-Bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Compound Description: This compound, along with its oxidation product 3-[(E)-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methyl]pyridin-2(1H)-one, was unexpectedly obtained while attempting to synthesize a different target molecule [].

(2RS)-1-(7-Methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol (TWo8)

Compound Description: TWo8, a novel β-adrenolytic compound, was the subject of a study focusing on developing a sensitive and stereospecific liquid chromatography-tandem mass spectrometry method for its analysis [, ]. This method aimed to quantify TWo8 enantiomers in rat serum and tissues, enabling pharmacokinetic and tissue distribution studies [, ].

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Compound Description: This compound, derived from the nitration of vanillin, is a key starting material for synthesizing a series of Schiff bases [].

4-{(E)-[(4-Aryl)imine]methyl}-2-methoxy-6-nitrophenol

Compound Description: These compounds represent a series of Schiff bases synthesized from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and various haloanilines [].

Properties

CAS Number

3579-88-2

Product Name

3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C11H14O2

Molecular Weight

178.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.